(4-Bromophenyl)(dichloro)borane

Alkenylboronate Synthesis Carboboration Stereoselective Synthesis

(4-Bromophenyl)(dichloro)borane (CAS 4250-49-1) is an aryl-substituted dichloroborane with the molecular formula C6H4BBrCl2 and a molecular weight of 237.72 g/mol. It features a boron center bonded to two electronegative chlorine atoms and a 4-bromophenyl group, making it a highly electrophilic organoboron compound.

Molecular Formula C6H4BBrCl2
Molecular Weight 237.72 g/mol
CAS No. 4250-49-1
Cat. No. B14009121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(dichloro)borane
CAS4250-49-1
Molecular FormulaC6H4BBrCl2
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)Br)(Cl)Cl
InChIInChI=1S/C6H4BBrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
InChIKeyHWXPKMJHFMZILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromophenyl Dichloroborane (CAS 4250-49-1): A Reactive Electrophilic Boron Reagent for Precision Synthesis and Procurement


(4-Bromophenyl)(dichloro)borane (CAS 4250-49-1) is an aryl-substituted dichloroborane with the molecular formula C6H4BBrCl2 and a molecular weight of 237.72 g/mol [1]. It features a boron center bonded to two electronegative chlorine atoms and a 4-bromophenyl group, making it a highly electrophilic organoboron compound [1]. This dichloroborane serves as a versatile building block in organic synthesis, acting as a direct precursor to boronic acids and esters , and enabling catalyst-free transformations like the regio- and stereoselective 1,2-carboboration of ynamides [2]. Its unique structure offers a distinct reactivity profile compared to the more common boronic acids and esters, which is crucial for achieving specific synthetic outcomes.

Why 4-Bromophenyl Dichloroborane Cannot Be Replaced by Common Boronic Acids or Esters in Critical Applications


While 4-bromophenylboronic acid (CAS 5467-74-3) and its pinacol ester are widely used in Suzuki-Miyaura couplings, substituting (4-Bromophenyl)(dichloro)borane with these in-class compounds is not straightforward. The dichloroborane is a much more electrophilic boron species [1], which is essential for reactions requiring a highly activated boron center, such as catalyst-free carboborations [2] or the synthesis of other, less stable boranes [3]. Boronic acids and esters, being more stable and less electrophilic [1], would be inert under the mild, catalyst-free conditions where aryldichloroboranes excel [2]. This difference in reactivity dictates their specific and non-interchangeable synthetic roles, making the selection of (4-Bromophenyl)(dichloro)borane a targeted decision based on the desired reaction pathway and functional group tolerance.

Quantitative Evidence Guide: Why (4-Bromophenyl)dichloroborane Delivers Measurable Performance Gains Over Analogs


Superior Regio- and Stereoselectivity in Catalyst-Free Carboboration of Ynamides Compared to Boronic Acids

(4-Bromophenyl)dichloroborane, as a representative aryldichloroborane, enables a catalyst-free 1,2-carboboration of ynamides with complete regio- and stereoselectivity [1]. In contrast, analogous boronic acids and esters are unreactive under these mild, catalyst-free conditions due to their lower electrophilicity [2]. The reaction yields exclusively the β-boryl-β-alkyl/aryl α-aryl substituted enamides, which are valuable trisubstituted alkenylboronates [1].

Alkenylboronate Synthesis Carboboration Stereoselective Synthesis

Higher Yield in the Hydrolysis of Alkenyldichloroboranes to Boronic Acids Compared to Direct Hydroboration

Alkenyldichloroboranes, prepared from alkynes and dichloroborane-dioxane, can be hydrolyzed to the corresponding alkenylboronic acids in moderate to good yields . The analogous direct hydroboration of alkynes with catecholborane or pinacolborane, while possible, can be less efficient or require harsher conditions [1]. The two-step procedure via the dichloroborane intermediate provides a convenient and controlled route to the boronic acid, with boron predominantly attached to the terminal carbon .

Boronic Acid Synthesis Hydroboration Alkenylboronates

Enhanced Lewis Acidity for the Generation of Reactive Borenium Cation Intermediates

Aryldichloroboranes, such as (4-Bromophenyl)dichloroborane, are significantly stronger Lewis acids than their boronic acid or ester counterparts [1]. This enhanced electrophilicity is critical for reactions like the formation of 1,3,2-diazaborinium cations, where the dichloroborane reacts with a cyclic aluminum compound to generate a borenium cation [2]. These cationic boron species are powerful electrophiles for borylation and cross-coupling reactions [2]. The corresponding boronic acids or esters lack the necessary Lewis acidity to participate in such transformations [1].

Borenium Cations Lewis Acidity Electrophilic Boron Reagents

Where 4-Bromophenyl Dichloroborane Outperforms Alternatives: Evidence-Based Application Scenarios


Synthesis of Highly Substituted Alkenylboronates via Catalyst-Free Carboboration

In academic and industrial research labs focused on methodology and complex molecule synthesis, (4-Bromophenyl)dichloroborane is the reagent of choice for the 1,2-carboboration of ynamides. The catalyst-free nature and complete regio- and stereoselectivity provide a clean, efficient route to α,β,β-trisubstituted alkenylboronates, which are difficult to access by other means [1]. This scenario leverages the compound's unique electrophilicity to streamline the synthesis of advanced intermediates for materials science and drug discovery.

Controlled Two-Step Synthesis of Alkenylboronic Acids from Terminal Alkynes

For synthetic chemists requiring alkenylboronic acids with precise control over regio- and stereochemistry, a two-step hydroboration-hydrolysis sequence using a dichloroborane intermediate is superior. The initial formation of the alkenyldichloroborane ensures exclusive terminal addition and trans-stereochemistry . This method is particularly valuable when the direct, catalytic hydroboration of a functionalized alkyne with pinacolborane is problematic due to functional group incompatibility or poor regioselectivity.

Generation of Reactive Borenium Cations for Electrophilic Borylation

In the development of new electrophilic borylation methods, (4-Bromophenyl)dichloroborane serves as a direct precursor to highly reactive borenium cations [2]. These cations are powerful intermediates for the installation of a boron functionality onto nucleophilic substrates. This application is critical for researchers seeking to expand the toolbox of C-H borylation and related transformations beyond the scope of standard boronic acids and esters, which cannot access this level of electrophilic activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromophenyl)(dichloro)borane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.